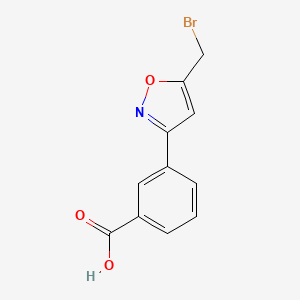

3-(5-Bromomethyl-isoxazol-3-yl)-benzoic acid

Description

Propriétés

IUPAC Name |

3-[5-(bromomethyl)-1,2-oxazol-3-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO3/c12-6-9-5-10(13-16-9)7-2-1-3-8(4-7)11(14)15/h1-5H,6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAKVCESUUZGSLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=NOC(=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601258488 | |

| Record name | 3-[5-(Bromomethyl)-3-isoxazolyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601258488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199773-62-0 | |

| Record name | 3-[5-(Bromomethyl)-3-isoxazolyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1199773-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[5-(Bromomethyl)-3-isoxazolyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601258488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Isoxazole Ring Formation and Functionalization

One common approach involves converting a suitable benzoyl precursor into the isoxazole ring by reaction with hydroxylamine derivatives, followed by cyclization under basic conditions.

According to a patent (US20080081914A1), the preparation of benzo[d]isoxazol-3-yl derivatives involves the mesylation of salicylaldehyde derivatives and subsequent cyclization with potassium hydroxide or other bases such as lithium or sodium hydroxide, triethylamine, or diazabicycloundecene. This process yields benzo[d]isoxazol-3-yl compounds in high purity and yield under mild conditions (30–50 °C) in solvents such as water, acetonitrile/methanol, or dichloromethane.

Hydroxyamine or hydroxyamine salts are used to convert benzoyl precursors into isoxazole rings by nucleophilic attack and ring closure, as described in EP0891972A1. The reaction is typically performed on benzoyl acetates or related esters, forming the isoxazole ring through intermediate oximes.

Introduction of the Bromomethyl Group

The bromomethyl substituent at the 5-position of the isoxazole ring is introduced via selective bromination methods:

Bromination of methyl groups adjacent to the isoxazole ring can be achieved using N-bromosuccinimide (NBS) in the presence of radical initiators such as AIBN (azobisisobutyronitrile). This method selectively brominates the methyl group to form the bromomethyl derivative. This approach was used in the synthesis of related compounds where NBS/AIBN bromination was applied to methyl-substituted isoxazoles.

Alternative methods include direct halogenation of benzo[d]isoxazol-3-yl-methyl derivatives under controlled conditions to avoid overbromination or side reactions.

Ester Hydrolysis to Carboxylic Acid

After formation of the bromomethyl isoxazole intermediate, ester hydrolysis is typically performed under basic conditions (e.g., KOH in aqueous solution) followed by acidification with hydrochloric acid to yield the free carboxylic acid of 3-(5-bromomethyl-isoxazol-3-yl)-benzoic acid.

Hydrolysis conditions must be carefully controlled to prevent debromination or decomposition of the sensitive bromomethyl group.

Representative Synthetic Scheme

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Starting material preparation | 3-Methylbenzoate derivatives | Benzoyl intermediate |

| 2 | Isoxazole ring formation | Hydroxylamine or hydroxylamine salt, base | Isoxazole ring-containing ester |

| 3 | Bromination | NBS, AIBN, radical initiation, solvent (e.g., CCl4) | 5-Bromomethyl isoxazole ester |

| 4 | Ester hydrolysis | KOH aqueous solution, acidification | This compound |

Experimental Data and Yields

The bromination step with NBS typically proceeds with moderate to good yields (~60–80%), depending on reaction time and temperature control.

Hydroxylamine ring closure reactions proceed efficiently under mild basic conditions, with yields reported in patents ranging from 70% to 90% for related isoxazole derivatives.

Ester hydrolysis is quantitative under standard KOH reflux conditions with subsequent acidification.

Research Findings and Notes

The use of mild bases such as triethylamine or diazabicycloundecene improves purity and yield in the ring closure step compared to harsher bases like sodium hydroxide.

The bromination step must be carefully controlled to avoid overbromination or side reactions leading to by-products such as O-hydroxyacetophenone oximes.

Alternative synthetic routes involving Wittig-Horner reactions have been reported for related compounds but may lead to mixtures of isomers and side reactions during deprotection steps.

Solvent choice is critical: water, acetonitrile/methanol mixtures, or dichloromethane are preferred for ring closure, while bromination is typically performed in non-polar solvents to control radical reactions.

Analyse Des Réactions Chimiques

Types of Reactions

3-(5-Bromomethyl-isoxazol-3-yl)-benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the isoxazole ring and the benzoic acid moiety.

Coupling Reactions: The benzoic acid moiety can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) and moderate temperatures.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoxazole derivatives, while oxidation and reduction can modify the functional groups on the benzoic acid moiety.

Applications De Recherche Scientifique

Chemistry

-

Building Block for Synthesis:

3-(5-Bromomethyl-isoxazol-3-yl)-benzoic acid serves as a versatile building block in organic synthesis. Its bromine atom can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups. -

Reactivity Studies:

The compound's reactivity can be explored through various chemical transformations, including oxidation and reduction processes, which can lead to the formation of novel derivatives with enhanced properties.

Biology

-

Antimicrobial Activity:

Preliminary studies suggest that compounds containing isoxazole rings exhibit significant antimicrobial properties. Research indicates that derivatives similar to this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. -

Anti-inflammatory Properties:

The structural characteristics of this compound allow it to interact with inflammatory mediators, potentially reducing inflammation in biological tissues. This is particularly relevant for conditions such as arthritis.

Medicine

-

Drug Development:

The compound is investigated for its potential use in drug development, particularly targeting specific enzymes or receptors involved in disease processes. Its ability to modulate biological pathways makes it a promising candidate in pharmacology. -

Anticancer Potential:

Emerging evidence suggests that compounds with similar structures may induce apoptosis in cancer cells or inhibit tumor growth. Studies are ongoing to elucidate the mechanisms by which this compound may exert anticancer effects.

Industry

- Material Science:

The unique properties of this compound make it suitable for developing new materials with specific functionalities. Its application in polymer chemistry and the synthesis of specialty chemicals is being explored.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

Antibacterial Activity Study

A study assessed various isoxazole derivatives for their antibacterial efficacy against common pathogens. Results indicated that modifications in the isoxazole ring significantly influenced activity levels, with certain derivatives showing potent inhibition against Staphylococcus aureus and Escherichia coli.

Anticancer Research

Research focused on the mechanism by which isoxazole derivatives induce apoptosis in cancer cell lines demonstrated that structural modifications could enhance cytotoxic effects. In vitro studies showed that compounds similar to this one could significantly reduce cell viability in breast cancer cell lines.

Inflammation Models

Experimental models demonstrated that certain derivatives could significantly reduce markers of inflammation in vitro and in vivo. These findings suggest therapeutic potential for inflammatory diseases, warranting further clinical investigation.

Mécanisme D'action

The mechanism of action of 3-(5-Bromomethyl-isoxazol-3-yl)-benzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules.

Comparaison Avec Des Composés Similaires

Positional Isomers: Meta vs. Para Substitution

- 4-[5-(Bromomethyl)-3-isoxazolyl]-benzoic acid (para isomer) :

- Structural distinction: The bromomethyl-isoxazole is attached at the para position of the benzoic acid.

- Reactivity: Similar bromomethyl reactivity, but steric and electronic differences due to substitution position may alter reaction kinetics.

- Applications: Previously used in medicinal chemistry but discontinued due to undisclosed stability or synthesis challenges .

- Key Difference : Meta substitution in the target compound may offer better steric accessibility for reactions compared to the para isomer.

Isoxazole Derivatives with Varied Substituents

5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester :

- Functional groups: Ethyl ester and benzoyloxymethyl substituents.

- Reactivity: The ester group reduces polarity compared to the carboxylic acid, favoring lipid solubility. Benzoyloxymethyl may undergo hydrolysis or participate in acyl transfer reactions.

- Applications: Intermediate in cycloaddition reactions and hydrogenation studies .

β-(5-Methyl-3-isoxazolylamido)-benzoic Acid :

Heterocycle-Swapped Analogues

- 3-Bromo-4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-benzoic Acid :

- Structural distinction: Oxadiazole replaces isoxazole; bromo substituent at position 3.

- Reactivity: Oxadiazoles exhibit distinct electronic properties (e.g., stronger electron-withdrawing effects) compared to isoxazoles. The bromo group enables aryl coupling reactions.

- Applications: Explored in kinase inhibition studies due to oxadiazole’s affinity for ATP-binding pockets .

Functional Group Variants

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-benzoic Acid :

4-(Sulfooxy)-benzoic Acid :

Comparative Data Table

Activité Biologique

3-(5-Bromomethyl-isoxazol-3-yl)-benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound’s structure incorporates both an isoxazole and a benzoic acid moiety, which may contribute to its reactivity and biological effects. This article reviews the biological activities associated with this compound, including its anticancer, anti-inflammatory, and antibacterial properties.

Anticancer Activity

Research has indicated that isoxazole derivatives exhibit significant anticancer properties. A study on similar compounds demonstrated that they could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds with isoxazole structures have shown IC50 values in the low micromolar range against various cancer cell lines, such as PC3 (prostate cancer) and MCF-7 (breast cancer) cells .

Table 1: Anticancer Activity of Isoxazole Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | PC3 | TBD | Apoptosis induction |

| Similar Isoxazole Derivative | MCF-7 | 20 | Cell cycle arrest |

| Another Isoxazole | DU145 | 25 | Apoptosis induction |

Anti-inflammatory Activity

Isoxazole derivatives have also been studied for their anti-inflammatory effects. One research highlighted that certain isoxazole compounds could inhibit the production of pro-inflammatory cytokines, thus potentially reducing inflammation in various models .

Table 2: Anti-inflammatory Effects of Isoxazole Derivatives

| Compound | Inflammatory Model | IC50 (μM) | Effect Observed |

|---|---|---|---|

| This compound | RAW 264.7 Macrophages | TBD | Decreased TNF-alpha production |

| Similar Isoxazole Derivative | LPS-stimulated cells | 15 | Reduced IL-6 levels |

Antibacterial Activity

The antibacterial properties of isoxazole derivatives have also been documented. Compounds derived from this class have shown activity against Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial action .

Table 3: Antibacterial Activity of Isoxazole Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) | Activity Type |

|---|---|---|---|

| This compound | E. coli | TBD | Bacteriostatic |

| Similar Isoxazole Derivative | S. aureus | 32 | Bactericidal |

Case Studies

- Anticancer Efficacy : A study evaluated the efficacy of various isoxazole derivatives on prostate cancer cell lines, revealing that those with a bromine substituent exhibited enhanced potency compared to unsubstituted analogs. The compound's mechanism involved the activation of apoptotic pathways leading to increased cell death in targeted cancer cells.

- Anti-inflammatory Response : In an experimental model using lipopolysaccharide (LPS) to induce inflammation in macrophages, the compound significantly reduced the secretion of TNF-alpha and IL-6, indicating a potential therapeutic role in inflammatory diseases.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-(5-Bromomethyl-isoxazol-3-yl)-benzoic acid to achieve high purity and yield?

- Methodology : Utilize reflux conditions with stoichiometric control of aryl acid derivatives (e.g., methyl-3-amino-4-hydroxybenzoate) to promote cyclization. Post-reaction cooling and precipitation in ice-water mixtures can improve crystallization efficiency. Purification via recrystallization (e.g., ethanol) enhances purity . Monitor reaction progress using TLC or HPLC to optimize time and temperature.

Q. What spectroscopic methods are recommended for characterizing the bromomethylisoxazole moiety in this compound?

- Methodology :

- ¹H/¹³C NMR : Identify bromomethyl protons (δ ~4.3–4.7 ppm) and isoxazole ring protons (δ ~6.5–8.0 ppm). The benzoic acid COOH group appears as a broad peak at δ ~12–13 ppm.

- IR Spectroscopy : Confirm the carboxylic acid (C=O stretch ~1680–1700 cm⁻¹) and isoxazole ring (C=N stretch ~1600 cm⁻¹).

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Q. What are the key considerations when designing solubility studies for this compound in various solvent systems?

- Methodology : Prioritize polar aprotic solvents (DMSO, DMF) for dissolution due to the benzoic acid group’s pH-dependent ionization. Adjust pH using buffers (e.g., phosphate, acetate) to study solubility trends. Include co-solvents (e.g., ethanol) for enhanced solubility in hydrophobic matrices .

Advanced Research Questions

Q. How does the electron-withdrawing nature of the bromomethyl group influence the reactivity of the isoxazole ring in cross-coupling reactions?

- Methodology : The bromomethyl group activates the isoxazole ring for nucleophilic substitution or palladium-catalyzed coupling (e.g., Heck or Sonogashira reactions). Computational studies (DFT) can map electron density distribution, while kinetic experiments (e.g., reaction rate comparisons with non-brominated analogs) quantify reactivity differences. Reference regioselective Heck reactions in similar brominated benzoic acid derivatives .

Q. What strategies can mitigate unexpected cyclization or decomposition during storage of bromomethyl-containing benzoic acid derivatives?

- Methodology :

- Storage : Use amber vials at 0–6°C to prevent light-induced degradation .

- Stabilizers : Add radical inhibitors (e.g., BHT) or maintain inert atmospheres (N₂/Ar) to suppress oxidative decomposition.

- Monitoring : Conduct accelerated stability studies (40°C/75% RH) with periodic HPLC analysis to track degradation pathways .

Q. How can researchers resolve contradictory data regarding the thermal stability of bromomethylisoxazole derivatives in different studies?

- Methodology :

- DSC/TGA Analysis : Compare decomposition onset temperatures under controlled heating rates (e.g., 10°C/min).

- Purity Correlation : Re-evaluate purity (e.g., via HPLC) since impurities (e.g., residual solvents) may lower observed melting points or stability .

- Replicate Conditions : Standardize experimental setups (e.g., sample mass, crucible type) to minimize variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.